molecular formula C10H13Cl2NO2 B11820753 Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride

Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride

Cat. No.: B11820753
M. Wt: 250.12 g/mol
InChI Key: LQCVBRWIYZFZIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride typically involves the esterification of 3-(2-amino-3-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of biochemical assays .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino and ester groups allow it to form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The chloride ion enhances its solubility and stability in aqueous solutions .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride is unique due to the specific positioning of the amino and chloro groups on the phenyl ring. This structural arrangement influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12;/h2-4H,5-6,12H2,1H3;1H

InChI Key

LQCVBRWIYZFZIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C(=CC=C1)Cl)N.Cl

Origin of Product

United States

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